2-[(4-Cyanophenyl)methanesulfonyl]acetic acid
Overview
Description
“2-[(4-Cyanophenyl)methanesulfonyl]acetic acid” is a research chemical with the molecular formula C10H9NO4S and a molecular weight of 239.25 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES string:C1=CC(=CC=C1CS(=O)(=O)CC(=O)O)C#N
. Physical and Chemical Properties Analysis
The compound is predicted to have a melting point of 174.56°C, a boiling point of approximately 576.2°C at 760 mmHg, a density of approximately 1.5 g/cm3, and a refractive index of n20D 1.60 .Scientific Research Applications
Reductive Ring-Opening Reactions : Methanesulfonic acid has been shown to be efficient in the reductive ring-opening of O-benzylidene acetals, a process that is important in carbohydrate research. This reaction, involving sodium cyanoborohydride in THF, results in normal regioselectivity, with the major products being 6-O-benzyl ethers with free 4-OH groups (Zinin, Malysheva, Shpirt, Torgov, & Kononov, 2007).
Oxydiaphoric Inhibition of Acetylcholinesterase : Methanesulfonyl fluoride, a compound related to methanesulfonic acid, acts as an oxydiaphoric inhibitor of acetylcholinesterase. It reacts with the enzyme to produce a methanesulfonyl enzyme derivative, which plays a role in understanding enzyme inhibition and catalysis (Kitz & Wilson, 1963).
Cyclization Reactions : Methanesulfonic acid is used to prepare 1-indanones and 1-tetralones through the cyclization of 3-arylpropanoic and 4-arylbutanoic acids. This process is significant in organic chemistry for synthesizing complex molecular structures (Premasagar, Palaniswamy, & Eisenbraun, 1981).
Selective Hydrolysis of Esters : The study of the pH-dependent hydrolysis of methanesulfonate esters provides insights into the selective removal of specific esters in chemical reactions, which is crucial in organic synthesis and pharmaceuticals (Chan, Cox, & Sinclair, 2008).
Esterification Reactions : Copper methanesulfonate is used as a catalyst in the esterification of acetic acid with n-butanol, demonstrating the utility of methanesulfonates in facilitating esterification, which is a fundamental reaction in organic chemistry and industrial processes (Liu Li-jun, 2004).
Complex Formation Studies : Research on complexes formed between 4-cyanophenyl[bis(ethylsulfonyl)]methane and various N-bases reveals the importance of methanesulfonates in studying molecular interactions and complex formations, which are key in understanding chemical bonding and reactivity (Binkowska, Huczyński, Brzeziński, & Jarczewski, 2008).
Future Directions
Properties
IUPAC Name |
2-[(4-cyanophenyl)methylsulfonyl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S/c11-5-8-1-3-9(4-2-8)6-16(14,15)7-10(12)13/h1-4H,6-7H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZLPEXTGJUEHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)CC(=O)O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901246323 | |
Record name | 2-[[(4-Cyanophenyl)methyl]sulfonyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901246323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300700-05-4 | |
Record name | 2-[[(4-Cyanophenyl)methyl]sulfonyl]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=300700-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[(4-Cyanophenyl)methyl]sulfonyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901246323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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